Carbonic Anhydrase IV (hCA IV) Inhibition vs. Acetazolamide
The target compound exhibits weak inhibitory activity against recombinant human carbonic anhydrase IV (hCA IV) with Ki = 1520 nM, representing a 20.5-fold loss of potency relative to the reference inhibitor acetazolamide (Ki = 74 nM) [1][2]. This low affinity for hCA IV differentiates the compound from structurally similar benzenesulfonamides that potently inhibit this isoform and may be advantageous in studies requiring selective hCA II or hCA IX/XII inhibition without confounding hCA IV activity.
| Evidence Dimension | hCA IV inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1520 nM |
| Comparator Or Baseline | Acetazolamide Ki = 74 nM [2] |
| Quantified Difference | 20.5-fold weaker than acetazolamide |
| Conditions | Phenol red-based stopped-flow CO₂ hydration assay; human recombinant hCA IV; enzyme preincubated with compound for 1 hr. |
Why This Matters
This quantitative potency gap allows researchers to select the target compound as a weak hCA IV ligand for negative control experiments or to avoid hCA IV-mediated off-target effects in cellular models.
- [1] BindingDB entry BDBM50528162. Ki = 1520 nM for human recombinant carbonic anhydrase IV. Accessed via CHEMBL4476108. View Source
- [2] Angeli A, Petrou A, Kartcev V, et al. p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. Int J Mol Sci. 2026;27(6):2725. (Acetazolamide Ki for hCA IV = 74 nM reported in Table 1). View Source
